Aqueous Solubility: Retaspimycin Achieves 4,000-Fold Greater Solubility Versus 17-AAG
Retaspimycin demonstrates aqueous solubility of >200 mg/mL as the hydrochloride salt, compared to approximately 50 μg/mL for its parent compound 17-AAG (tanespimycin), representing a calculated >4,000-fold improvement in aqueous solubility [1]. This differential eliminates the requirement for organic solubilizing agents such as DMSO or Cremophor, which are mandatory for 17-AAG formulation and are known to contribute to adverse infusion reactions, hemolysis, and formulation-dependent variability in preclinical and clinical settings.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | >200 mg/mL (as hydrochloride salt) |
| Comparator Or Baseline | 17-AAG (tanespimycin): ≈50 μg/mL |
| Quantified Difference | >4,000-fold greater solubility |
| Conditions | In vitro aqueous solubility measurement; salt form comparison |
Why This Matters
Enables simple saline-based intravenous delivery without confounding organic solubilizers, reducing formulation-related experimental variability and enabling higher dosing in both preclinical and clinical studies.
- [1] Richardson PG, et al. Update on Phase I Clinical Trial of IPI-504, a Novel, Water-Soluble Hsp90 Inhibitor, in Patients with Relapsed/Refractory Multiple Myeloma (MM). Blood. 2006;108(11):3579. doi:10.1182/blood.V108.11.3579.3579 View Source
